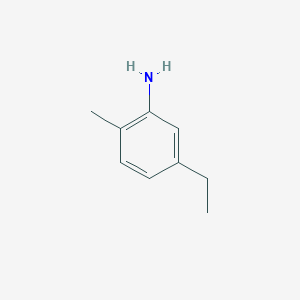

5-Ethyl-2-methylaniline

描述

Overview of Aromatic Amines and Substituted Anilines in Chemical Science

Aromatic amines are a major class of organic compounds characterized by an amino group attached to an aromatic ring. wikipedia.orgnumberanalytics.comfiveable.me This structural motif is fundamental in organic chemistry, with aniline (B41778) (C6H5NH2) being the simplest example. numberanalytics.com These compounds are crucial precursors in the synthesis of a wide array of products, including dyes, pharmaceuticals, and agrochemicals. wikipedia.orgnumberanalytics.com The reactivity of aromatic amines is heavily influenced by the interplay between the amino group and the aromatic ring. The nitrogen's lone pair of electrons can be delocalized into the ring, which generally decreases the basicity of the amine compared to its aliphatic counterparts but increases the reactivity of the aromatic ring itself toward electrophilic substitution. numberanalytics.comlibretexts.org

Significance of Alkyl-Substituted Anilines in Organic Synthesis

The introduction of alkyl groups onto the aniline ring, creating alkyl-substituted anilines, significantly diversifies the chemical and physical properties of the parent molecule. These substituents can influence the electronic environment and steric hindrance around the amino group and the aromatic ring, thereby fine-tuning the compound's reactivity and potential applications. Alkyl-substituted anilines are valuable intermediates in the synthesis of more complex molecules. google.com For instance, they are used in the production of herbicides and can be synthesized through various methods, including the reaction of alkyl-substituted phenols with ammonia (B1221849). google.com The specific positioning of the alkyl groups is critical and can direct the outcome of subsequent chemical reactions, making these compounds versatile building blocks in organic synthesis. rsc.org

Structural Characterization of 5-Ethyl-2-methylaniline within Aromatic Amine Chemistry

This compound, with the chemical formula C9H13N, is an aromatic amine distinguished by the presence of a methyl group at the second position and an ethyl group at the fifth position of the aniline ring. nih.gov This specific arrangement of alkyl substituents imparts a unique set of properties to the molecule.

Below is a table summarizing key structural and chemical properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 17070-96-1 |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| Canonical SMILES | CCC1=CC(=C(C=C1)C)N |

| InChI Key | VVFAQTMPKQNIGL-UHFFFAOYSA-N |

| Data sourced from PubChem CID 12336092 nih.gov |

The presence of the methyl group ortho to the amino group and the ethyl group meta to it influences the molecule's electronic and steric environment, which in turn affects its reactivity in chemical syntheses and its interaction with biological systems.

Historical Context and Evolution of Research on this compound and Related Compounds

Research into aromatic amines dates back to the 19th century with the discovery and industrialization of aniline for the dye industry. Over the decades, the focus expanded to include a vast array of substituted anilines, driven by the need for new materials, pharmaceuticals, and agrochemicals.

While specific historical research on this compound is not extensively documented in early literature, the foundational knowledge of reactions like N-alkylation, acylation, and electrophilic aromatic substitution on aniline and its simpler alkyl derivatives paved the way for the investigation of more complex structures like this compound. wikipedia.orgncert.nic.in The development of synthetic methodologies, such as those for producing alkyl-substituted anilines from phenols, has been a significant enabler for the availability and subsequent study of these compounds. google.com

Current Research Landscape and Future Directions for this compound Studies

Recent research has begun to explore the potential of this compound and its derivatives in various applications. Studies have investigated its use as an intermediate in the synthesis of specialized chemical products. For example, derivatives of similar aromatic amines are being explored for their biological activities.

The current research landscape suggests several promising future directions for studies on this compound:

Medicinal Chemistry: Investigation into the synthesis of novel bioactive compounds using this compound as a scaffold. The unique substitution pattern may lead to compounds with specific pharmacological profiles.

Materials Science: Exploration of its use in the development of new polymers and dyes, where the alkyl groups could enhance properties like solubility and stability.

Catalysis: Its potential role as a ligand in organometallic catalysis is an area ripe for exploration, as the electronic and steric properties of the molecule could be advantageous in certain catalytic cycles.

Agrochemicals: Further development of new herbicides and pesticides based on the this compound structure could lead to more effective and selective products.

A comparative look at related anilines and their research focus provides context for the potential trajectory of this compound studies:

| Compound | Key Research Area |

| Aniline | Foundational chemical for dyes, polymers, and pharmaceuticals. wikipedia.org |

| Toluidines (Methylanilines) | Intermediates for dyes, pigments, and pharmaceuticals. wikipedia.org |

| Xylidines (Dimethylanilines) | Used in the production of antioxidants and as a component in some resins. |

| 4-Chloroaniline | Precursor for agrochemicals and pharmaceuticals. wikipedia.org |

The ongoing research into substituted anilines, coupled with the unique structural features of this compound, positions this compound as a molecule with significant potential for future scientific discovery and application.

Structure

3D Structure

属性

IUPAC Name |

5-ethyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFAQTMPKQNIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491344 | |

| Record name | 5-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17070-96-1 | |

| Record name | 5-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways of 5 Ethyl 2 Methylaniline

Contemporary Synthetic Routes

The synthesis of 5-ethyl-2-methylaniline can be achieved through several contemporary routes, each with distinct advantages and applications. These methods range from classical nitration and reduction sequences to modern catalytic approaches.

Nitration and Reduction Pathways from Ethylbenzene (B125841) Precursors

A common and high-yield method for synthesizing this compound begins with the nitration of an appropriate ethylbenzene derivative. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring, which is subsequently reduced to an amino group to yield the final product.

The process typically involves the following steps:

Nitration: An ethylbenzene precursor is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring.

Reduction: The resulting nitro compound is then reduced. This can be accomplished using various reducing agents, such as metal catalysts like palladium or nickel with hydrogen gas, or by using metals in an acidic medium. ncert.nic.in For instance, the reduction of nitro compounds to amines can be achieved by passing hydrogen gas in the presence of finely divided nickel, palladium, or platinum. ncert.nic.in Another common method is reduction with iron scrap and hydrochloric acid. ncert.nic.in

This pathway is often favored for its high yields and the availability of starting materials.

Direct Alkylation of Aniline (B41778) using Alkyl Halides under Controlled Conditions

Direct alkylation of aniline or its derivatives presents another synthetic route. This method involves the reaction of an aniline precursor with alkyl halides to introduce the ethyl and methyl groups. However, controlling the selectivity of the alkylation to avoid the formation of mixtures of N-alkylated and C-alkylated products, as well as poly-alkylated species, can be challenging. stmjournals.inresearchgate.net

The reaction is typically carried out under basic conditions to deprotonate the aniline, forming a more nucleophilic intermediate. While this method can be simpler in terms of reaction setup, it often results in lower yields compared to the nitration-reduction pathway and requires precise control over reaction conditions to minimize side products. psu.edu The use of ionic liquids as solvents has been explored to improve the selectivity of N-alkylation of anilines. psu.edu

Catalytic Hydrogenation of Nitro Compounds for Industrial Production

For large-scale industrial production, catalytic hydrogenation of the corresponding nitro compound is a highly efficient and environmentally conscious method. This process involves the reduction of the nitro group using hydrogen gas in the presence of a catalyst.

Key features of this method include:

Catalysts: Palladium on carbon (Pd/C) or nickel catalysts are commonly employed to facilitate the reaction. ncert.nic.in

Reaction Conditions: The reaction is typically performed under high pressure (50–100 atm) and at elevated temperatures (150°C to 250°C), depending on the specific catalyst used. orgsyn.org

This method is valued for its high efficiency and minimal waste generation, making it a sustainable option for bulk manufacturing, although it requires specialized high-pressure equipment.

| Method | Yield | Scalability | Environmental Impact | Cost |

|---|---|---|---|---|

| Nitration and Reduction | High | Industrial | Moderate | Moderate |

| Direct Alkylation | Moderate | Laboratory | Low | Low |

| Catalytic Hydrogenation | Very High | Industrial | Low | High |

Alternative Synthetic Protocols and Their Mechanistic Implications

Beyond the primary routes, alternative synthetic strategies offer additional pathways to this compound, often involving different starting materials and catalytic systems.

Syntheses can be adapted from precursors like sulfonyl chlorides or anisole (B1667542) derivatives. For example, a multi-step synthesis can start from sulfonyl chlorides, involving steps such as sulfonation, alkylation, nitration, and subsequent catalytic hydrogenation. nih.gov The synthesis of sulfonyl chlorides themselves can be achieved from sulfonic acids using chlorinating agents under neutral conditions. researchgate.net Similarly, anisole derivatives can be functionalized and transformed through a series of reactions to yield the target aniline. A patented method describes the synthesis of a related compound, 2-methoxy-5-methyl-beta-sulfuric ester ethyl sulfonyl aniline, starting from 2-methoxy-5-monomethylaniline, which involves acetylation, sulfonation, reduction, and condensation steps. google.com

The choice of catalyst is crucial in optimizing the efficiency and selectivity of the synthesis. Palladium and nickel are prominent catalysts in these reactions.

Palladium (Pd): Palladium-based catalysts, such as Pd/C, are highly effective for hydrogenation reactions. ncert.nic.in They are also used in cross-coupling reactions, like the Suzuki-Miyaura reaction, which can be a part of more complex synthetic routes. youtube.comresearchgate.net Palladium catalysis is generally less sensitive to functional groups and its selectivity is often governed by electronic effects. youtube.com

Nickel (Ni): Nickel catalysts are also widely used for hydrogenation. ncert.nic.iniitm.ac.in In contrast to palladium, nickel catalysis can be more sensitive to the coordination of functional groups, which can significantly influence reaction selectivity. youtube.com While nickel can be a more cost-effective option, its catalytic cycle can be more complex. youtube.com

The selection between palladium and nickel often depends on the specific reaction, desired selectivity, and cost considerations.

| Catalyst | Key Advantages | Considerations | Relevant Reactions |

|---|---|---|---|

| Palladium (Pd) | High efficiency, good functional group tolerance, selectivity dominated by electronic effects. youtube.com | Higher cost compared to nickel. | Hydrogenation, ncert.nic.in Suzuki-Miyaura cross-coupling. youtube.comresearchgate.net |

| Nickel (Ni) | Cost-effective, selectivity influenced by coordinating functional groups. youtube.com | Can be sensitive to certain functional groups, potentially more complex reaction mechanisms. youtube.com | Hydrogenation. ncert.nic.iniitm.ac.in |

Reaction Mechanisms and Kinetics

The reaction mechanisms and kinetics of this compound are governed by the electronic effects of its substituents on the aromatic ring. The amino (-NH2), methyl (-CH3), and ethyl (-C2H5) groups are all electron-donating, which activates the benzene ring towards electrophilic attack. This increased nucleophilicity, however, also makes the molecule susceptible to oxidation and complex side reactions, necessitating precise control over reaction conditions to achieve desired products.

Electrophilic Aromatic Substitution Reactions of 5-Ethyl-2-methylanilinebenchchem.com

Electrophilic aromatic substitution (EAS) in anilines is characterized by high reactivity due to the powerful electron-donating nature of the amino group, which directs incoming electrophiles to the ortho and para positions. ncert.nic.in The general mechanism proceeds in two steps: the initial attack of the aromatic pi-system on the electrophile to form a resonance-stabilized carbocation (the Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.com This first step is typically the rate-determining step as it temporarily disrupts the aromatic system. masterorganicchemistry.com In this compound, the combined activating effects of the amino, methyl, and ethyl groups make the ring highly nucleophilic.

The nitration of this compound is a complex process that can yield a mixture of products due to competing reaction pathways. Direct nitration with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is often problematic. researchgate.netyoutube.com

Under these strongly acidic conditions, two main pathways occur:

Electrophilic Attack on the Neutral Aniline : The nitronium ion (NO₂⁺) electrophile attacks the activated ring. The amino group is a strong ortho-, para-director, leading to substitution at the positions with the highest electron density.

Reaction via the Anilinium Ion : The basic amino group is protonated by the strong acid to form an anilinium ion (-NH₃⁺). This group is strongly electron-withdrawing and a meta-director. youtube.com

This dual reactivity leads to the formation of ortho-, para-, and meta-nitro products, along with significant amounts of tarry oxidation byproducts due to the susceptibility of the amine to oxidation by nitric acid. researchgate.netyoutube.com To achieve regioselective para-nitration, the amino group is often protected via acylation. This forms an amide, which is less activating and sterically hinders the ortho positions, favoring the formation of the para-nitro derivative. The protecting group can then be removed by hydrolysis. ncert.nic.in

Table 1: Expected Products from Nitration of this compound

| Reaction Condition | Expected Major Products | Rationale |

| Direct Nitration (HNO₃/H₂SO₄) | Mixture of ortho-, para-, and meta-nitro isomers; oxidation byproducts | Competition between reaction on the activated neutral amine (ortho/para directing) and the protonated anilinium ion (meta directing). youtube.com |

| Nitration with Protection/Deprotection | 4-Nitro-5-ethyl-2-methylaniline | The acetyl protecting group moderates the amine's activating effect and sterically blocks ortho positions, favoring para substitution. ncert.nic.inyoutube.com |

Sulfonation and halogenation are also key electrophilic aromatic substitution reactions for aniline derivatives.

Sulfonation : This reaction typically involves heating the aniline with concentrated sulfuric acid. The directing influence of the activating groups favors substitution at the sterically accessible ortho and para positions relative to the amino group. Recent methodologies have explored milder reagents, such as tributylsulfoammonium betaine (B1666868) (TBSAB), which can facilitate C-sulfonation under controlled thermal conditions, potentially offering a route to para-sulfonyl anilines. nih.gov

Halogenation : The direct reaction of benzene derivatives with halogens like bromine (Br₂) or chlorine (Cl₂) requires a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃) to generate a sufficiently strong electrophile. lumenlearning.com Due to the highly activated nature of the this compound ring, halogenation may proceed rapidly, potentially leading to poly-substituted products if not carefully controlled.

Table 2: Summary of Sulfonation and Halogenation Processes

| Process | Reagents and Conditions | Expected Major Product(s) | Mechanism Notes |

| Sulfonation | Concentrated H₂SO₄, heat | 4-Amino-2-ethyl-5-methylbenzenesulfonic acid | Electrophilic attack by SO₃, directed to the para position. |

| Halogenation (Bromination) | Br₂ with FeBr₃ catalyst | 4-Bromo-5-ethyl-2-methylaniline | The Lewis acid polarizes the Br-Br bond, creating a Br⁺ electrophile for attack at the activated para position. lumenlearning.com |

Oxidation Pathways and Resulting Derivativesbenchchem.com

The electron-rich aromatic ring and the amino group make this compound susceptible to oxidation. The reaction can lead to a variety of products, including complex polymeric materials or specific derivatives like quinones and nitroso compounds, depending on the oxidant and conditions used.

Quinones : Oxidation can convert the aniline derivative into highly reactive quinone or quinone-imine species. nih.gov These compounds are Michael acceptors and are known to be electrophilically reactive. nih.gov The formation of quinones can occur in one or two steps, often mediated by enzymatic systems like cytochromes P450 or through chemical oxidation. nih.gov For example, oxidation could potentially form 5-ethyl-2-methyl-1,4-benzoquinone or a related quinone-imine.

Nitroso Compounds : The formation of nitroso derivatives is another possible oxidation pathway. Specifically, N-nitroso compounds can be formed as intermediates under certain conditions, such as during nitration using reagents like tert-butyl nitrite. researchgate.net

Achieving a specific oxidized product from this compound requires careful selection of the oxidizing agent and precise control over reaction parameters like temperature and solvent.

Common reagents used for the oxidation of anilines include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

Peroxides

The choice of reagent influences the outcome. Strong oxidants under harsh conditions are likely to cause significant degradation and polymerization. Selective oxidation to form a stable quinone or other desired derivative often requires milder, more controlled conditions.

Table 3: Reagents for Oxidation and Potential Products

| Reagent | Conditions | Potential Product Class | Notes |

| Potassium Permanganate (KMnO₄) | Varies (pH, temp) | Quinones, degradation products | A strong, non-selective oxidant that can easily cleave the ring if not controlled. |

| Chromium Trioxide (CrO₃) | Acidic medium | Quinone-imines, Quinones | A powerful oxidant commonly used for this type of transformation. |

| Peroxidases / Cytochromes P450 | Biological systems | Quinone-imines | Enzymatic oxidation often leads to reactive quinone metabolites. nih.gov |

Reduction Reactions and Yield of Secondary Amines

The reduction of primary anilines such as this compound can be a pathway to producing secondary amines, though this is not the most direct or common method. Typically, the reduction of anilines requires forcing conditions and is not as straightforward as the reduction of other functional groups like nitro compounds or amides. libretexts.org

A more prevalent and controlled method for synthesizing secondary amines from primary anilines is through reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. organic-chemistry.org For instance, the reaction of this compound with an aldehyde (R'-CHO) would proceed via an imine, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation to yield the N-alkylated secondary amine.

The yield of secondary amines through this two-step, one-pot process is generally high, often ranging from 85-93% for a variety of aniline and aldehyde substrates. researchgate.net The choice of reducing agent and reaction conditions is crucial to prevent the over-alkylation to tertiary amines and to ensure high selectivity for the desired secondary amine. organic-chemistry.org

Mechanistic Studies of Catalyzed Reactions Involving this compound

Amination with Palladium-N-Heterocyclic Carbene Complexes

Palladium-N-heterocyclic carbene (Pd-NHC) complexes are highly effective catalysts for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a cornerstone of modern synthetic organic chemistry for the formation of arylamines. nih.govresearchgate.net The mechanism of Pd-catalyzed amination is well-documented and generally involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govacs.org

In the context of this compound, its electronic properties play a significant role in its reactivity. The ethyl and methyl groups on the aniline ring are electron-donating, which increases the electron density on the nitrogen atom. Mechanistic studies on related substituted anilines have shown that electron-rich anilines generally couple more effectively in Pd-NHC catalyzed aminations. nih.gov This enhanced reactivity is attributed to the facilitation of the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. nih.gov

The general mechanism for the amination of an aryl halide with this compound using a Pd-NHC catalyst is as follows:

Oxidative Addition: The active Pd(0)-NHC catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: this compound coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group couple, and the resulting diarylamine product is eliminated from the palladium center, regenerating the Pd(0)-NHC catalyst for the next cycle.

The choice of the NHC ligand can also influence the reaction rate and efficiency. More sterically hindered NHC ligands have been shown to promote faster reductive elimination, leading to higher catalytic activity. nih.gov

Intramolecular Radical Addition to Substituted Anilines in Indoline (B122111) Synthesis

Indolines are important structural motifs found in many biologically active compounds and natural products. researchgate.net One synthetic strategy to access highly substituted indolines involves intramolecular radical cyclization. nih.govrsc.org This approach typically utilizes a substituted aniline derivative that contains a tethered radical precursor.

For this compound, a hypothetical pathway to an indoline derivative would involve its initial conversion to a suitable precursor, such as an N-allyl-N-(2-haloaryl)amine. For example, N-allylation of this compound followed by N-arylation with a 2-haloaryl compound would generate the necessary substrate.

The key step is the intramolecular radical cyclization, which can be initiated by various methods, including the use of radical initiators or photoredox catalysis. researchgate.netnih.gov In a typical reaction, a radical is generated on the aryl ring, which then adds to the tethered alkene in an intramolecular fashion to form a new carbon-carbon bond and construct the indoline ring system. The resulting radical intermediate is then quenched to afford the final indoline product.

The regioselectivity of the radical addition is generally controlled by the length of the tether and the substitution pattern on the aromatic ring. The presence of the ethyl and methyl groups on the aniline ring in this compound would be expected to influence the electronic properties of the radical intermediate but are not expected to interfere with the cyclization process itself. The yields for such intramolecular radical cyclizations can be quite high, with some reported examples achieving yields of up to 98%. scispace.com

Advanced Catalytic Applications in Synthesis

Heterogeneous and Homogeneous Catalysis for this compound Production

The industrial production of anilines often relies on the catalytic hydrogenation of the corresponding nitroaromatic compounds. wikipedia.org For the synthesis of this compound, the precursor would be 1-ethyl-4-methyl-2-nitrobenzene. This reduction is typically carried out using heterogeneous catalysts such as nickel, palladium, or platinum on a solid support. wikipedia.orgwikipedia.org The reaction is performed at elevated temperatures and pressures with hydrogen gas.

Heterogeneous Catalysis Example:

| Precursor | Catalyst | Conditions | Product |

| 1-Ethyl-4-methyl-2-nitrobenzene | Ni, Pd, or Pt on support | High T, High P, H₂ | This compound |

An alternative approach to aniline synthesis involves the reaction of ammonia (B1221849) with phenols. wikipedia.org While less common for substituted anilines like this compound, it represents another potential catalytic route.

Homogeneous catalysis can also be employed, particularly in the synthesis of related heterocyclic compounds which might share similar synthetic strategies. For instance, the synthesis of 5-ethyl-2-methylpyridine, a structural analog, has been achieved using a homogeneous catalyst system involving ammonium (B1175870) acetate (B1210297) at high temperatures and pressures. orgsyn.org While not a direct synthesis of the aniline, it highlights the use of homogeneous catalysis in the formation of similarly substituted aromatic rings.

Investigation of Catalyst Selectivity and Activity in Functionalization Reactions

The functionalization of this compound can be directed to either the nitrogen atom (N-functionalization) or the aromatic ring (C-functionalization). The selectivity and activity of these reactions are highly dependent on the choice of catalyst and reaction conditions.

The aniline moiety is highly susceptible to electrophilic substitution reactions, and the electron-donating ethyl and methyl groups further activate the aromatic ring, primarily at the ortho and para positions relative to the amino group. wikipedia.org However, direct electrophilic substitution on anilines can be challenging due to the basicity of the amino group, which can react with the electrophile or the catalyst. Protection of the amino group, for example by acylation, is often necessary to achieve selective C-functionalization. wikipedia.org

In catalytic reactions such as cross-coupling, the choice of catalyst is paramount for achieving high selectivity and activity. For example, in Pd-catalyzed amination reactions, the nature of the phosphine (B1218219) or NHC ligand on the palladium center can dramatically influence the outcome. nih.gov Sterically bulky ligands often promote higher activity by facilitating the reductive elimination step. nih.gov

The table below summarizes the expected outcomes for different types of catalytic functionalization reactions of this compound.

Catalyst Selectivity in Functionalization of this compound

| Reaction Type | Catalyst System | Expected Selectivity | Factors Influencing Activity |

| N-Alkylation | - | High for N-functionalization | Basicity of the amine |

| N-Arylation (Buchwald-Hartwig) | Pd-NHC or Pd-phosphine complexes | High for N-functionalization | Ligand sterics and electronics |

| Electrophilic Aromatic Substitution (e.g., Bromination) | Lewis or Brønsted acids | C-functionalization (ortho/para to -NH₂) | Protection of the amino group |

Enantiospecific Synthesis and Stereochemical Considerations of this compound: A Clarification

The requested article on "," with a specific focus on "Enantiospecific Synthesis and Stereochemical Considerations," addresses a topic that is not applicable to the compound this compound. The principles of enantiospecific synthesis and stereochemical considerations are centered around the concept of chirality, a property that this compound does not possess.

The Absence of Chirality in this compound

A molecule is described as chiral if it is non-superimposable on its mirror image. ethz.ch This structural characteristic is most commonly found in organic molecules that contain a carbon atom bonded to four different substituents, referred to as a chiral center. ethz.chmasterorganicchemistry.com Molecules with a single chiral center can exist as a pair of stereoisomers known as enantiomers. masterorganicchemistry.com

The structure of this compound consists of a benzene ring substituted with an amino group (-NH2) at position 1, a methyl group (-CH3) at position 2, and an ethyl group (-C2H5) at position 5. Upon examination of this structure, it is evident that no carbon atom within the molecule is bonded to four different groups. The carbon atoms of the benzene ring are part of a planar, aromatic system and are not tetrahedral centers. Therefore, this compound is an achiral molecule. As it has no enantiomers, the concepts of enantioselective synthesis and detailed stereochemical analysis are not relevant.

The Principles of Enantiospecific Synthesis

Enantiospecific synthesis, also referred to as asymmetric synthesis, is a chemical reaction or a sequence of reactions that produces one enantiomer of a chiral molecule in preference to the other. wikipedia.orgstudysmarter.co.uk This methodology is of significant importance, particularly in the pharmaceutical industry, where different enantiomers of a drug can exhibit vastly different biological activities. studysmarter.co.ukchiralpedia.com

The primary methods employed in enantiospecific synthesis involve the use of a chiral auxiliary or a chiral catalyst. studysmarter.co.uk A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate, directing the reaction to favor the formation of one specific stereoisomer. Following the reaction, the auxiliary is removed. studysmarter.co.uk Alternatively, a chiral catalyst, which can be a small organic molecule or a metal complex, creates a chiral environment that influences the reaction to selectively produce one enantiomer. studysmarter.co.ukchiralpedia.com

Given that this compound is achiral and does not exist as enantiomers, there is no scientific basis for discussing its enantiospecific synthesis. Any synthesis of this compound will produce only this single, achiral compound.

Spectroscopic and Computational Characterization of 5 Ethyl 2 Methylaniline

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms and bonds within a molecule. By analyzing the interaction of 5-Ethyl-2-methylaniline with electromagnetic radiation, detailed information about its connectivity, functional groups, and molecular weight can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Amines

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), providing unambiguous insights into the molecular framework of aromatic amines. The distribution of electron density within the molecule influences the magnetic field experienced by each nucleus, resulting in characteristic chemical shifts.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the protons of the ethyl and methyl groups, and the amine (NH₂) protons. The aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methyl group attached to the ring would appear as a singlet. The amine protons often appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino, methyl, and ethyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds, as specific experimental data is not widely available in published literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 115 - 130 |

| C-NH₂ | - | 140 - 150 |

| C-CH₃ | - | 125 - 135 |

| C-CH₂CH₃ | - | 135 - 145 |

| Ring-CH₃ | ~2.2 | ~17 |

| -CH₂CH₃ | ~2.6 (quartet) | ~28 |

| -CH₂CH₃ | ~1.2 (triplet) | ~15 |

| -NH₂ | Variable (broad) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound by probing its molecular vibrations.

In the IR spectrum, the N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the C-H stretching of the alkyl (ethyl and methyl) groups are found just below 3000 cm⁻¹. The C-N stretching vibration gives rise to an absorption in the 1250-1350 cm⁻¹ range. Bending vibrations for the amine group and aromatic ring also provide characteristic signals in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and C-C skeletal vibrations tend to produce strong signals, aiding in the structural confirmation.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Based on typical values for substituted anilines.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| N-H Bend (scissoring) | 1590 - 1650 | IR |

| C-N Stretch | 1250 - 1350 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound (C₉H₁₃N), the molecular ion peak [M]⁺ would be expected at m/z 135.

Aromatic amines typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring. The fragmentation pattern is influenced by the substituents. A common fragmentation pathway for alkyl-substituted anilines is the loss of a hydrogen atom to form a stable [M-1]⁺ ion. Another characteristic fragmentation is benzylic cleavage, which involves the cleavage of the bond beta to the aromatic ring. For this compound, this would lead to the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a significant peak at m/z 120 ([M-15]⁺). Further fragmentation of the aromatic ring can also occur.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |

| 120 | [C₈H₁₀N]⁺ | Loss of •CH₃ (from ethyl group) |

| 106 | [C₇H₈N]⁺ | Loss of C₂H₅ |

Computational Chemistry and Modeling

Computational methods, particularly those based on quantum mechanics, serve as a powerful complement to experimental techniques. They allow for the prediction of molecular properties, visualization of electronic structure, and investigation of reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), various properties of this compound can be calculated with good accuracy.

These calculations can predict the optimized molecular geometry, including bond lengths and angles. Furthermore, DFT allows for the calculation of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For an aniline (B41778) derivative, the nitrogen atom is expected to be a region of high electron density (negative potential), indicating its nucleophilic character.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the ground state. irjweb.comnih.govnih.gov

For substituted anilines like this compound, the nature and position of substituents on the aromatic ring significantly influence the HOMO and LUMO energy levels. The presence of electron-donating groups, such as the ethyl and methyl groups in this compound, typically raises the HOMO energy level, making the molecule more susceptible to electrophilic attack and oxidation. nih.gov This increased tendency to donate electrons is a key factor in its chemical behavior.

Computational studies using Density Functional Theory (DFT) are commonly employed to calculate these energy values and predict reactivity. nih.govmaterialsciencejournal.org The analysis of the HOMO-LUMO gap provides insights into the molecule's bioactivity through intermolecular charge transfer. irjweb.com A larger energy gap is indicative of high stability and low reactivity, whereas a smaller gap suggests the molecule is more reactive. nih.gov

| Parameter | Significance | Predicted Influence on this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Electron-donating ability; related to ionization potential. materialsciencejournal.org | Relatively high due to electron-donating alkyl groups, indicating susceptibility to oxidation. |

| ELUMO (Energy of LUMO) | Electron-accepting ability; related to electron affinity. materialsciencejournal.org | Influenced by the overall electronic structure of the aniline ring. |

| ΔE (ELUMO - EHOMO) | Chemical reactivity and kinetic stability. irjweb.com | Expected to be relatively small, suggesting higher chemical reactivity compared to unsubstituted aniline. |

Transition State Theory and Reaction Kinetics

Transition State Theory (TST) provides a framework for understanding the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between the reactants and a high-energy activated complex, known as the transition state. wikipedia.org The rate of a reaction is determined by the concentration of this transition state and the frequency at which it decomposes into products. TST is instrumental in calculating key activation parameters, such as the standard enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs energy of activation (ΔG‡). wikipedia.org

For reactions involving this compound, such as oxidation or electrophilic substitution, TST can be used to model the reaction pathway. The kinetics of such reactions are investigated by constructing a potential energy surface (PES) to identify the transition state structures. nih.gov For instance, in the oxidation of anilines, the reaction mechanism can be elucidated by calculating the energy barriers for different pathways. nih.gov

The reaction kinetics of aniline derivatives can be complex, often involving multiple steps and intermediates. nih.gov Computational methods are used to calculate the rate constants for these elementary steps. nih.gov For multi-step reactions, the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with TST, is often applied to account for the pressure and temperature dependence of the rate coefficients. nih.gov For this compound, kinetic studies would focus on reactions such as H-abstraction from the amino group or electrophilic attack on the aromatic ring, with TST helping to identify the rate-determining step by finding the transition state with the highest energy barrier. umw.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and intermolecular interactions. nih.gov An MD simulation models the atomic motions of a system over time by numerically solving Newton's equations of motion. nih.gov This methodology allows for the exploration of the accessible conformational space of a molecule like this compound. nih.govresearchgate.net

The typical workflow for an MD simulation involves placing the molecule in a simulation box, often with an explicit solvent like water, to mimic physiological or environmental conditions. nih.gov The system is then subjected to energy minimization to remove steric clashes, followed by a period of equilibration where the temperature and pressure are brought to the desired values. Finally, a production run is performed to generate a trajectory of atomic coordinates over time, which can be analyzed to understand the molecule's dynamic behavior. nih.govmdpi.com

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Study the rotation of the C-N bond, the inversion of the -NH2 group, and the rotational freedom of the ethyl and methyl substituents. This helps in identifying the most stable or predominant conformations of the molecule in different environments. researchgate.net

Investigate Intermolecular Interactions: Characterize the non-covalent interactions between this compound and surrounding molecules. This includes hydrogen bonding between the amino group and solvent molecules (e.g., water) or other solutes, as well as van der Waals and π-stacking interactions. Understanding these interactions is crucial for predicting its solubility, partitioning behavior, and binding affinity to biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Anilines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. mdpi.com The fundamental principle of QSAR is that the variations in the activity of a group of structurally related compounds, such as substituted anilines, are dependent on the changes in their molecular features. mdpi.com

The development of a QSAR model involves several key steps:

Data Set Selection: A series of aniline derivatives with experimentally measured activities (e.g., toxicity, oxidation rate) is compiled. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., HOMO/LUMO energies), steric, hydrophobic (e.g., logP), and topological parameters. nih.govnih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the observed activity. mdpi.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability and robustness. mdpi.com

Correlation of Oxidation Potentials with Reactivity and Environmental Fate

The oxidation of substituted anilines is a primary transformation pathway that determines their persistence and fate in the environment. rsc.orgelsevierpure.com QSAR models are frequently developed to predict the kinetics of these oxidation reactions. rsc.orgresearchgate.net A key descriptor in such models is the oxidation potential, which quantifies the tendency of a compound to lose electrons. acs.org

Oxidation potentials can be determined experimentally through electrochemical methods like cyclic voltammetry or calculated using theoretical approaches such as density functional theory. elsevierpure.comrsc.org Studies have shown a strong correlation between the oxidation potentials of anilines and their reaction rate constants with various environmental oxidants, such as manganese dioxide. rsc.orgrsc.org Generally, anilines with lower oxidation potentials (i.e., those that are more easily oxidized) exhibit faster reaction rates. The electron-donating ethyl and methyl groups on this compound are expected to lower its oxidation potential relative to unsubstituted aniline, thus increasing its reactivity towards environmental oxidants.

| Descriptor Type | Examples | Relevance to Oxidation and Environmental Fate |

|---|---|---|

| Electronic | Oxidation Potential (Ep, E1/2), HOMO Energy | Directly relates to the ease of electron removal, a key step in oxidation. rsc.org Lower potentials correlate with higher reactivity. |

| Hydrophobicity | n-octanol/water partition coefficient (logKow) | Influences sorption to soil and sediment, affecting bioavailability for degradation processes. nih.gov |

| Quantum Chemical | Molecular Connectivity Indices | Can be used in models to estimate soil sorption coefficients (logKoc), which impacts environmental mobility. nih.gov |

Prediction of Biological Activity Based on Molecular Descriptors

QSAR models are widely used to predict the biological activities of substituted anilines, including their toxicity and potential as pharmaceutical agents. nih.govmdpi.com The biological effects of these compounds are governed by their ability to interact with biological macromolecules, which in turn depends on their structural and physicochemical properties. mdpi.commdpi.com

A variety of molecular descriptors are employed to build these predictive models. For instance, the toxicity of substituted anilines towards aquatic organisms has been successfully correlated with descriptors related to hydrophobicity (logP) and electronic character, such as the Hammett sigma constant and HOMO/LUMO energies. nih.gov The presence of electron-withdrawing substituents often increases toxic effects, while electron-donating groups, like those in this compound, may reduce certain types of toxicity. nih.gov

Furthermore, QSAR can guide the design of new aniline derivatives with desired therapeutic activities, such as anticancer or antimicrobial effects. jomardpublishing.comnih.gov By identifying the key molecular features responsible for a particular biological response, QSAR models allow for the virtual screening and optimization of candidate molecules before their synthesis, saving time and resources in the drug discovery process. mdpi.com

Derivatives and Functionalization of 5 Ethyl 2 Methylaniline

Synthesis and Characterization of Novel Derivatives

The development of novel derivatives from 5-ethyl-2-methylaniline is driven by the goal of creating molecules with specific electronic, steric, and physicochemical properties for applications in pharmaceuticals, agrochemicals, and materials science. This is achieved through targeted synthetic strategies that introduce new functional groups or modify the existing structure.

Several key reaction types are employed to introduce a variety of functional groups onto the this compound scaffold. These include reactions targeting the aromatic ring and the amino group.

Acylation: The reaction of the primary amino group with acid chlorides, anhydrides, or esters is a fundamental strategy to produce N-acyl derivatives (amides). ncert.nic.in This nucleophilic substitution is typically performed in the presence of a base, such as pyridine, to neutralize the acid byproduct and drive the reaction to completion. ncert.nic.in A modern approach for amide synthesis involves using coupling reagents like Diethylaminosulfur trifluoride (DAST), which can facilitate the direct coupling of carboxylic acids and amines under mild, base-free conditions. acs.orgacs.org This method is notable for its broad substrate scope, accommodating various functionalized carboxylic acids and amines. acs.org

Halogenation: Introducing halogen atoms (F, Cl, Br, I) to the aromatic ring can significantly alter the electronic properties and reactivity of the molecule. Electrophilic aromatic substitution reactions are common methods for halogenation. For instance, the synthesis of related compounds like 5-chloro-2-methyl aniline (B41778) has been achieved through methods involving the reduction of a nitrated and chlorinated precursor. google.com The existence of derivatives such as 5-ethyl-4-fluoro-2-methylaniline (B6205727) highlights that direct or indirect fluorination is a viable strategy.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common electrophilic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. learncbse.in In aniline and its derivatives, the strongly acidic conditions can protonate the amino group to form an anilinium ion, which acts as a meta-directing group. byjus.com This can lead to a mixture of ortho, para, and meta-substituted products. byjus.com For N-alkylated anilines, the regioselectivity of nitration can be influenced by the specific reagents used. researchgate.net

Alkylation: The amino group can be further functionalized through N-alkylation by reacting it with alkyl halides. ncert.nic.in This reaction proceeds via nucleophilic substitution, where the primary amine can be converted to a secondary or tertiary amine. ncert.nic.in

The following table summarizes common strategies for the functionalization of anilines applicable to this compound.

| Functionalization Strategy | Reagents & Conditions | Functional Group Introduced | Product Type |

| Acylation | Acid Chloride/Anhydride (B1165640), Pyridine | Acyl (-COR) | N-Acyl-5-ethyl-2-methylaniline (Amide) |

| Halogenation | Thionyl Halides, N-Halosuccinimide | Halogen (-F, -Cl, -Br, -I) | Halo-5-ethyl-2-methylaniline |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitro (-NO₂) | Nitro-5-ethyl-2-methylaniline |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Alkyl (-R) | N-Alkyl-5-ethyl-2-methylaniline |

Structural modifications are performed to fine-tune the properties of this compound for specific applications. The introduction of different functional groups alters the molecule's steric hindrance, electronic profile, and potential for intermolecular interactions.

For example, converting the primary amine to a secondary or tertiary amine via N-alkylation increases its basicity (in the gas phase) due to the electron-donating nature of alkyl groups. However, in aqueous solutions, steric hindrance and solvation effects also play a crucial role. google.com

Introducing electron-withdrawing groups, such as halogens or nitro groups, onto the aromatic ring decreases the basicity of the amino group. This occurs because these groups pull electron density away from the nitrogen atom, making its lone pair less available for protonation. google.com Conversely, additional electron-donating groups would be expected to increase basicity. These electronic modifications are critical for tuning the reactivity of the aniline derivative in subsequent reactions, such as polymerization, where the nucleophilicity of the monomer is a key factor.

Applications in Advanced Materials Science

Aniline and its derivatives are fundamental building blocks for synthesizing conducting polymers and other functional materials. The properties of these materials can be precisely controlled by the choice of substituents on the aniline monomer.

The oxidative polymerization of aniline is a well-established method to produce polyaniline (PANI), a prominent conducting polymer. researchgate.net This process can be adapted for aniline derivatives, including alkyl-substituted anilines, through either chemical or electrochemical methods. researchgate.netresearchgate.net The resulting polymers often exhibit modified properties, such as improved solubility in common organic solvents, which is a significant advantage over the often-intractable parent PANI. rroij.com However, the introduction of bulky substituents can also lead to lower electrical conductivity due to increased steric hindrance, which affects the planarity of the polymer backbone and hinders charge transport. rroij.com

While specific research detailing the homopolymerization of this compound is not extensively documented in publicly available literature, studies on structurally related monomers provide insight into its expected behavior. For instance, the chemical oxidative polymerization of o-ethyl aniline has been successfully carried out to form novel copolymers. asianpubs.orgresearchgate.net

A novel class of sulfur-containing polymers, poly[N,N-(phenylamino)disulfides], has been synthesized through the step-growth polymerization of various phenylamines (aniline derivatives) with a disulfide transfer reagent like sulfur monochloride (S₂Cl₂). These polymers feature a backbone composed entirely of nitrogen and sulfur atoms [-N(R)SS-]. This unique structure results in conjugation along the backbone, and the electronic nature of the substituents on the aromatic ring dictates the color of the resulting polymer. Electron-donating groups on the phenylamine monomer typically lead to polymers with colors ranging from orange and red to purple, while electron-withdrawing groups tend to produce lighter yellow polymers. Although a range of aniline derivatives have been used in these syntheses, the specific inclusion of this compound as a monomer has not been detailed in available research.

Copolymerization is a powerful strategy to create materials that combine the desirable properties of different monomers. Aniline can be copolymerized with its derivatives to produce polymers with tunable characteristics. For example, the copolymerization of aniline with 2-methyl aniline has been performed to enhance the solubility of the resulting polymer. rroij.com Similarly, copolymers of aniline with o-ethyl aniline have been synthesized via chemical oxidative polymerization, resulting in materials soluble in polar organic solvents like NMP and DMSO with conductivity in the semiconductor range. asianpubs.orgresearchgate.net

These studies demonstrate that aniline derivatives can be effectively incorporated into polymer chains alongside aniline. The general procedure often involves dissolving the monomers in an acidic medium (e.g., 1 M HCl) and initiating polymerization with an oxidant like ammonium (B1175870) persulfate. rroij.comscirp.org The ratio of the comonomers is a critical parameter that influences the final properties of the copolymer, including yield, conductivity, and solubility. rroij.comscirp.org While these examples establish a clear precedent, specific research findings on the copolymerization of this compound with aniline or other monomers are not readily found in the literature.

Development of Materials with Specific Electronic and Photonic Properties

Alkyl-substituted anilines, the chemical class to which this compound belongs, are recognized as critical intermediates in materials science due to their adaptability for further functionalization. However, specific research detailing the application of this compound in the development of materials with targeted electronic and photonic properties is not extensively documented in publicly available literature. The potential exists for its derivatives to be explored in areas such as organic semiconductors or conductive polymers, where the tuning of electronic properties via aromatic amine structures is a common strategy.

Role in Dyes and Pigments Synthesis

This compound serves as a key building block in the synthesis of various colorants. It is particularly noted for its use in producing azo dyes. In this context, it functions as a coupling component, a molecule that reacts with a diazonium compound to form the final azo structure, which is responsible for the color. The specific arrangement of the ethyl and methyl groups on the aniline ring can influence the final properties of the dye, such as enhancing color stability and vibrancy. The use of related aniline structures, like 5-chloro-2-methyl aniline, as azoic coupling components further underscores the importance of this class of compounds in the dye industry.

Applications in Pharmaceutical and Agrochemical Intermediates

The structural characteristics of this compound make it a valuable precursor in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors.

Precursor in Drug Synthesis and Development (e.g., Laquinimod)

While substituted anilines are fundamental to pharmaceutical development, the direct role of this compound as a precursor for the multiple sclerosis drug Laquinimod is not supported by documented synthesis routes. The established industrial synthesis of Laquinimod begins with precursors such as 2-amino-6-chlorobenzoic acid or 2,6-difluorobenzonitrile. portico.orgresearchgate.net These starting materials undergo several steps, including the formation of an isatoic anhydride intermediate, N-methylation, and eventual condensation with N-ethylaniline to form the final drug structure. portico.orgresearchgate.net

However, in broader drug discovery research, related structures have been synthesized. A study on the development of various quinoline (B57606) derivatives included the synthesis of a 3-quinolinecarboxylic ester with a 5-ethyl-1-methyl substitution pattern (compound 67), highlighting that molecules with this specific substitution are of interest in medicinal chemistry research. acs.org

Synthetic Intermediates for Pesticides and Herbicides

This compound is utilized as a synthetic intermediate in the production of agrochemicals. Its chemical structure serves as a foundational scaffold that can be modified through various reactions to create active ingredients for pesticides and herbicides. The versatility of the aniline functional group allows for the introduction of different pharmacophores, leading to a range of products for crop protection.

Exploration of Derivatives for Antimicrobial and Anticancer Properties

The exploration of aromatic amine derivatives for therapeutic properties is an active area of research. While studies focusing specifically on this compound are limited, research on analogous structures demonstrates the potential of this chemical class. Scientists synthesize and evaluate new compounds based on related scaffolds to identify novel antimicrobial and anticancer agents.

For instance, research into thiazole (B1198619) derivatives, which can be synthesized from amine precursors, has yielded compounds with significant biological activity. nih.gov Similarly, the synthesis of novel methyl anthranilate-based organodiselenide hybrids has produced molecules with promising antimicrobial and anticancer effects. nih.gov These studies exemplify the scientific strategy of using foundational molecules like substituted anilines to build a library of derivatives for biological screening.

Table 1: Research Findings on Bioactive Derivatives of Related Amine Compounds

| Compound Class Studied | Key Findings | Reference |

|---|---|---|

| Thiazole Derivatives | Thirty compounds were synthesized and evaluated. Nineteen showed significant antibacterial potential, especially against Gram-positive bacteria. Compound 9b demonstrated a broad spectrum of anticancer activity against 29 of 60 tumor cell lines. | nih.govresearchgate.net |

| Organodiselenide-Tethered Methyl Anthranilates | Novel hybrids were synthesized and tested. Methyl 2-amino-5-(methylselanyl) benzoate (B1203000) (14) showed antifungal activity comparable to clotrimazole (B1669251) and promising antibacterial activity against E. coli and S. aureus. Anticancer properties were most pronounced against HepG2 liver cancer cells. | nih.gov |

Case Studies and Emerging Research Areas

Case Studies in the Synthesis of Specific Dyes and Pigments

Azo dyes, which constitute over 60% of all dyes used in industry, are synthesized through a two-step process: diazotization followed by a coupling reaction. nih.gov The process begins with an aromatic amine, which is treated with nitrous acid to form a diazonium salt. pbworks.com This electrophilic diazonium ion is then reacted with a coupling component, typically an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778), to form the final azo compound (-N=N-). nih.govpbworks.com

While specific case studies detailing the use of 5-Ethyl-2-methylaniline in widely commercialized dyes are not extensively documented in readily available literature, its structure makes it a suitable candidate as a diazo component. Substituted anilines are frequently used to create a wide variety of colors, with the final hue depending on the specific substituents on both the diazo and coupling components. youtube.com The ethyl and methyl groups on the this compound ring would influence the electronic properties and, consequently, the color of the resulting azo dye. The general mechanism involves the diazotization of the amine group on this compound, which would then couple with a nucleophilic partner, such as a naphthol derivative, to produce a distinctly colored dye. pbworks.com This principle of combinatorial chemistry, where different aromatic amines and coupling agents are combined, allows for the creation of a vast library of dyes with diverse colors and properties. pbworks.com

Applications in Advanced Separation Technologies and Environmental Remediation

The remediation of environmental contaminants is a critical area of research, with adsorption being a highly effective and widely used technology for treating contaminated soil and wastewater. mdpi.commdpi.com Aniline and its derivatives are common industrial pollutants that can be removed from aqueous solutions using various adsorbent materials.

Research into the adsorption of aniline and nitro-substituted anilines has shown that zeolite materials can readily adsorb these molecules from water. researchgate.net The adsorption mechanism is often a physical process, influenced by factors like van der Waals forces and the pKa value of the aniline derivative, which affects the attraction between the pollutant and the adsorbent surface. researchgate.netresearchgate.net For alkyl-substituted anilines like this compound, its increased hydrophobicity compared to unsubstituted aniline would likely enhance its adsorption onto non-polar or hydrophobic adsorbent surfaces.

In the context of advanced separation technologies, high-performance liquid chromatography (HPLC) is a standard method for analyzing and separating isomers of substituted anilines. For instance, methods have been developed for the separation of N-Ethyl-2-methylaniline using reverse-phase HPLC, which can be adapted for isomers like this compound. nih.gov Furthermore, innovative approaches for in-situ remediation of groundwater involve enhancing the natural adsorption capacity of aquifer solids. rsc.org This can be achieved by introducing cationic polymers that increase the sorption of organic contaminants. rsc.org Such technologies hold promise for sequestering aniline derivatives in contaminated sites, preventing their migration into drinking water sources.

Exploration in Green Chemistry and Sustainable Synthesis of Aniline Derivatives

The synthesis of N-substituted anilines is a cornerstone of the chemical industry, with significant research focused on developing more sustainable and environmentally benign methods. rsc.org Traditional methods often involve harsh conditions or produce significant waste. Green chemistry initiatives aim to address these shortcomings.

One of the most promising green approaches is catalytic reductive amination . This method combines a primary amine (or a nitro compound precursor) with a ketone or aldehyde in the presence of a catalyst and a hydrogen source to form a more complex amine. frontiersin.orgnih.gov This process is highly atom-economical. Recent advancements include:

Copper-catalyzed reactions using molecular hydrogen as the reducing agent, which is environmentally friendly and produces only water as a byproduct. rsc.orgrsc.org These reactions work for a variety of ketones and anilines without the need for complex ligands. rsc.org

Palladium on carbon (Pd/C) catalysts with ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor, allowing reactions to proceed smoothly at room temperature in aqueous alcoholic mediums.

Gold-palladium alloy nanoparticles have also been shown to be highly effective for the dehydrogenative aromatization of cyclohexanones and amines to produce N-substituted anilines. rsc.org

These catalytic systems offer mild reaction conditions, high selectivity, and scalability, representing a significant step forward in the sustainable synthesis of aniline derivatives. rsc.orgfrontiersin.org

Table 1: Comparison of Catalytic Systems for Aniline Derivative Synthesis

| Catalytic System | Hydrogen Source | Key Advantages | Relevant Research |

|---|---|---|---|

| Copper(II) Acetate (B1210297) (Cu(OAc)₂) | Molecular Hydrogen (H₂) | Inexpensive catalyst, environmentally benign (water byproduct), no complex ligands required. | rsc.orgrsc.org |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Mild room temperature conditions, operationally convenient, good yields. | |

| Gold-Palladium (Au-Pd) Nanoparticles | Styrene (as H-acceptor) | High catalytic activity and efficiency for dehydrogenative aromatization. | rsc.org |

| Ruthenium(II) Chloride complex | Diphenylsilane (Ph₂SiH₂) | Highly chemoselective, tolerates a wide range of functional groups. | organic-chemistry.org |

New Frontiers in Drug Discovery and Chemical Biology using this compound Scaffolds

The aniline motif is a prevalent substructure in medicinal chemistry, found in numerous drug candidates and approved pharmaceuticals. nih.govcresset-group.com However, the aniline core can be susceptible to metabolic breakdown in the liver, sometimes leading to the formation of toxic metabolites. umich.edu This has driven research into creating safer, more stable alternatives and using substituted anilines to fine-tune pharmacological properties. cresset-group.comacs.org

This compound can serve as a valuable building block for creating more complex molecular scaffolds designed to interact with specific biological targets. The strategic placement of the ethyl and methyl groups can enhance binding affinity, improve metabolic stability, or alter the solubility of a potential drug molecule.

One area of active research is the development of kinase inhibitors for cancer therapy. Many of these inhibitors are based on scaffolds that incorporate anilino-moieties. For example, the rsc.orgrsc.orgchemrxiv.orgtriazolo[1,5-a]pyrimidine framework has been explored for designing tubulin polymerization inhibitors, where various substituted anilines are attached to the core scaffold to optimize anticancer activity. nih.gov The design of such compounds often involves a "scaffold hopping" approach, where known active structures are modified to create novel chemical entities with improved properties. nih.gov

While anilines are useful, their potential for metabolic toxicity has led researchers to develop "bioisosteres"—structurally different molecules that have similar biological activity but improved safety profiles. nih.govacs.org One such strategy involves replacing the flat aniline ring with saturated, three-dimensional structures like aminonorbornanes, which have been shown to have better metabolic stability. nih.govumich.edu The knowledge gained from studying the structure-activity relationships of substituted anilines like this compound is crucial for designing these next-generation therapeutic agents. nih.gov

常见问题

Q. What are the common synthetic routes for 5-Ethyl-2-methylaniline, and how can their efficiency be compared?

- Methodological Answer : A four-step synthesis protocol starting from commercially available precursors (e.g., sulfonyl chlorides or anisole derivatives) can be adapted for this compound. Key steps include sulfonation, alkylation, nitration, and catalytic hydrogenation. Efficiency is evaluated by yield, purity, and scalability. For example, substituting ethyliodide in alkylation steps (as in , Scheme 2) can optimize ethyl-group introduction. Yield comparisons should account for reaction conditions (e.g., solvent systems, catalysts like Pd/C for hydrogenation) and side-product formation (e.g., dinitro derivatives under harsh nitration) .

Q. How can NMR and mass spectrometry be employed to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns on the benzene ring. The ethyl group’s methyl protons (δ ~1.2–1.4 ppm) and methylene protons (δ ~2.4–3.0 ppm) are distinct from the aromatic protons (δ ~6.5–7.5 ppm). The methyl group on the aniline ring typically appears at δ ~2.3 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (M) at m/z ≈ 135.20 (CHN). Fragmentation patterns (e.g., loss of ethyl or methyl groups) validate structural integrity. Isotopic labeling (e.g., deuterated analogs, as in ) aids in tracking impurities .

Q. What factors influence the stability of this compound during storage?

- Methodological Answer : Stability is affected by:

- Temperature : Store at 0–6°C to prevent decomposition ( recommends cold storage for similar aniline standards).

- Light Exposure : Protect from UV light to avoid oxidation of the aniline group.

- Solvent Compatibility : Use inert solvents (e.g., methanol or acetonitrile) to minimize side reactions. Stability testing via periodic HPLC analysis (e.g., using pesticide-testing protocols in ) can monitor degradation .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized while minimizing by-products?

- Methodological Answer :

- Stepwise Optimization : Adjust stoichiometry (e.g., excess ethyliodide in alkylation steps) and reaction time (e.g., shorter nitration periods to avoid dinitro derivatives, as in ).

- Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for hydrogenation efficiency.

- By-Product Analysis : Use GC-MS or LC-MS to identify impurities (e.g., sulfonic acid residues) and refine purification techniques (e.g., column chromatography with silica gel) .

Q. What challenges arise in detecting trace impurities of this compound using advanced chromatography?

- Methodological Answer :

- Column Selection : Use reverse-phase C18 columns with methanol/water gradients (as in ’s pesticide testing) for baseline separation of aniline derivatives.

- Detection Limits : Employ tandem MS (MS/MS) to achieve sub-ppm detection, critical for pharmaceutical-grade purity.

- Matrix Effects : Calibrate against deuterated internal standards (e.g., 2-Ethyl-6-methylaniline-d in ) to correct for signal suppression in complex matrices .

Q. How can contradictions in spectroscopic data across studies be resolved?

- Methodological Answer :

- Comparative Analysis : Replicate experimental conditions (e.g., solvent, temperature) from conflicting studies to isolate variables.

- Data Normalization : Use reference standards (e.g., 5-Chloro-2-methylaniline in ) to calibrate instruments and validate peak assignments.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using PubChem data in ) to resolve ambiguities .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The ethyl and methyl groups act as electron-donating substituents, activating the aniline’s para position for electrophilic substitution.

- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(OAc)) with ligands (e.g., XPhos) to enhance coupling efficiency in Suzuki-Miyaura reactions.

- Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。